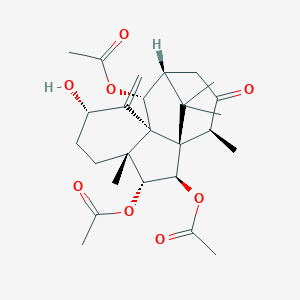
2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
Übersicht
Beschreibung
“2-Imidazolidinone, 1,3-bis(hydroxymethyl)-” is also known as “4,5-dihydroxy-1,3-bis (hydroxymethyl)imidazolidin-2-one”. It is a formaldehyde type of textile resin used for “wash and wear” colored and white fabrics and shirtings, draperies, and sheeting. It is chlorine-resistant and stiffer than carbamates and is also used in paper .
Synthesis Analysis
The solvent is produced on a large scale from ethylenediamine in a multi-step synthesis that also consumes urea, methyl trioctyl ammonium chloride, and dimethyl sulphate as key raw materials .
Molecular Structure Analysis
The molecular formula of “2-Imidazolidinone, 1,3-bis(hydroxymethyl)-” is C5H10N2O3. The IUPAC name is 1,3-bis(hydroxymethyl)imidazolidin-2-one. The InChI is InChI=1S/C5H10N2O3/c8-3-6-1-2-7 (4-9)5 (6)10/h8-9H,1-4H2 and the InChIKey is WVJOGYWFVNTSAU-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Shimasaki et al. (1989) explored the mass spectrum and thermal behavior of N,N-di(1-hydroxyalkyl)-2-imidazolidinone derivatives in solid state. They found that these compounds were unstable and moisture-sensitive, with varying thermal decomposition behaviors. The study provides insights into the chemical stability and thermal properties of these compounds【Shimasaki et al. (1989)】Shimasaki et al. (1989).
Anderson et al. (1989) reported on the design, synthesis, and antineoplastic activity of bis(carbamate) derivatives of 1,2-substituted 4,5-bis(hydroxymethyl)imidazoles. These compounds showed activity against various cancer cell lines, including murine P388 lymphocytic leukemia and human melanoma cell lines, highlighting the potential application of these derivatives in cancer research【Anderson et al. (1989)】Anderson et al. (1989).
Iwakura et al. (1966) focused on the synthesis of polymers containing imidazolidinone rings. They explored the reactions of bis-imidazolidinone with formaldehyde or acrylonitrile, leading to various derivatives with potential applications in polymer chemistry【Iwakura et al. (1966)】Iwakura et al. (1966).
Mikroyannidis (1982) studied the synthesis of substituted N-[(phosphonyl)methyl]-2-imidazolidinones and N-[(phosphonyl)methyl]-2-pyrrolidinone. The study showed that these compounds undergo acid-catalyzed hydrolysis, suggesting applications in chemistry involving phosphonyl groups【Mikroyannidis (1982)】Mikroyannidis (1982).
Mikroyannidis (1985) explored the flameproofing of cellulose and several synthetic polymers using substituted N-[(phosphinyl)methyl]-2-imidazolidinones. This research highlights the application of these compounds in enhancing the fire resistance of various materials【Mikroyannidis (1985)】Mikroyannidis (1985).
Gazieva et al. (2007) conducted a study on the α-ureidoalkylation of imidazolidine-2,4-dione, leading to the synthesis of various imidazolidinone derivatives. This research contributes to the understanding of ureidoalkylation reactions involving imidazolidinone derivatives【Gazieva et al. (2007)】Gazieva et al. (2007).
Safety And Hazards
“2-Imidazolidinone, 1,3-bis(hydroxymethyl)-” may cause serious eye damage. It is suspected of damaging fertility or the unborn child. It may cause damage to organs (testis) through prolonged or repeated exposure. It is advised not to breathe dust/ fume/ gas/ mist/ vapours/ spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
1,3-bis(hydroxymethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJOGYWFVNTSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059666 | |
| Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
CAS RN |
136-84-5 | |
| Record name | Dimethylolethyleneurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(hydroxymethyl)-2-imidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamol TsEM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(hydroxymethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV678N9PLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)





